4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Description

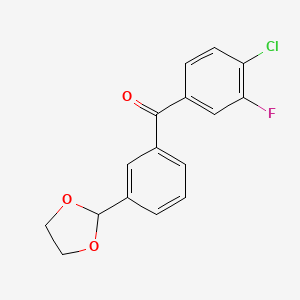

4-Chloro-3'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone is a halogenated benzophenone derivative featuring a 1,3-dioxolane ring, chloro, and fluoro substituents. Its molecular formula is inferred to be C₁₆H₁₁ClFO₃, with a molecular weight of approximately 308.71 g/mol (based on analogs in ). The compound is distinguished by:

- A chloro group at the 4-position of one benzophenone ring.

- A fluoro group at the 3-position of the same ring.

- A 1,3-dioxolane substituent at the 3'-position of the second benzophenone ring.

This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDFIJIDONTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645070 | |

| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-51-6 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone typically involves the following steps:

Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with a carbonyl compound in the presence of an acid catalyst.

Introduction of the chloro and fluorine substituents: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

Formation of the benzophenone core: This can be done through Friedel-Crafts acylation, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, separation, and purification.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone can undergo various types of chemical reactions, including:

Substitution reactions: The chloro and fluorine substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dichloromethane or acetonitrile and bases like triethylamine.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are typically used in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The compound 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a significant chemical in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of benzophenone compounds exhibit anticancer properties. In a study involving various benzophenone derivatives, it was found that modifications at the 3-position could lead to increased cytotoxicity against cancer cell lines. The incorporation of the dioxolane moiety may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Photochemical Applications

This compound can act as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it valuable in the production of coatings, adhesives, and inks.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| UV Absorption Peak | 320 nm |

| Radical Generation Yield | 85% |

| Polymerization Efficiency | High |

Material Science

In materials science, compounds like this compound are utilized in the synthesis of advanced materials, including photoresponsive polymers and nanocomposites.

Case Study: Nanocomposite Development

A study demonstrated that incorporating this compound into a polymer matrix improved thermal stability and mechanical properties. The resulting nanocomposites exhibited enhanced performance in applications such as coatings for electronic devices .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for the calibration of instruments due to its well-defined structure and properties.

Data Table: Analytical Applications

| Application | Method |

|---|---|

| Calibration Standard | HPLC |

| Spectroscopic Analysis | UV-Vis Spectroscopy |

| Chromatographic Analysis | GC-MS |

Mechanism of Action

The mechanism of action of 4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone depends on its specific application

Binding to proteins: It can bind to specific proteins, altering their function and leading to biological effects.

Modulation of enzyme activity: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.

Interaction with nucleic acids: It can bind to DNA or RNA, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Substituent Position Isomerism

Key analogs differ in halogen and dioxolane placement, altering physicochemical and reactivity profiles:

Notes:

- XLogP3 : Higher values (e.g., 3.4) indicate greater lipophilicity, influenced by halogen placement. The 2-chloro-4-fluoro analog () matches the lipophilicity of the target compound, suggesting similar bioavailability.

- Discontinued status often correlates with synthetic complexity or regulatory concerns (e.g., toxicity; see Section 2.3) .

Physicochemical and Electronic Properties

- Polarity: The dioxolane ring increases polarity due to its two oxygen atoms, but chloro and fluoro substituents counterbalance this by enhancing hydrophobicity. For example, the non-halogenated analog (CAS 103741-08-8) has a lower molecular weight (254.28 vs. ~308.71) and likely higher solubility in polar solvents .

- Steric Effects : The 3'-dioxolane position in the target compound may impose steric hindrance, slowing nucleophilic attacks compared to the 4'-dioxolane analog .

Crystallography and Structural Analysis

X-ray crystallography of related compounds (e.g., 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone) reveals planar benzophenone cores with substituents influencing packing efficiency and crystal stability .

Biological Activity

4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS Number: 898760-37-7) is a synthetic compound that combines a chlorinated and fluorinated benzophenone structure with a dioxolane moiety. This unique structural configuration is believed to confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C16H12ClF O3

- Molecular Weight : 306.716 g/mol

- Density : 1.337 g/cm³

- Boiling Point : 449.6°C at 760 mmHg

- Purity : ≥97% .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the fluorine and chlorine atoms enhances its lipophilicity and potential binding affinity to target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The incorporation of the 3-chloro-4-fluorophenyl fragment has been shown to improve the binding interactions within the enzyme's active site, leading to enhanced inhibitory activity compared to other reference compounds .

Biological Activity Data

Case Study 1: Tyrosinase Inhibition

A study demonstrated that the compound effectively inhibited tyrosinase activity in Agaricus bisporus (mushroom). The results indicated that the presence of both the chlorine and fluorine substituents significantly enhanced the compound's potency against this enzyme, suggesting potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Case Study 2: Neuroprotective Properties

In a separate investigation focusing on neuroprotection, this compound was evaluated in a zebrafish model of epilepsy. The compound exhibited protective effects against seizure-induced oxidative stress by modulating neurotransmitter levels, including serotonin and progesterone. This suggests potential therapeutic applications in treating epilepsy and related neurological disorders .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may cause skin and eye irritation upon exposure. Further studies are necessary to evaluate its long-term safety and potential side effects in vivo .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone, and how is regioselectivity controlled in its preparation?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Fluorination and chlorination of benzophenone precursors via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using KF or Cl₂ gas in anhydrous solvents).

- Step 2 : Introduction of the 1,3-dioxolane moiety via acid-catalyzed cyclization of diols or protection of carbonyl groups (e.g., using ethylene glycol and p-toluenesulfonic acid) .

- Regioselectivity : Directed by steric and electronic effects. For example, the fluorine atom at position 3 deactivates the ring, favoring substitution at the para position of the chloro group. Temperature control (e.g., 0–5°C) minimizes side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹H NMR verify fluorine/chlorine substitution patterns and dioxolane ring integrity. For example, the dioxolane proton signals appear as a distinct triplet (~4.0–4.5 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the 3'-dioxolane vs. 4'-isomer) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm, as described for fluorinated benzophenones .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition observed above 150°C via TGA, with the dioxolane ring prone to hydrolysis under acidic conditions.

- Light Sensitivity : UV-Vis studies show photodegradation at λ > 300 nm; recommend amber vials and inert-atmosphere storage .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., predicting activation energies for Pd-catalyzed aryl-aryl bond formation). Basis sets like B3LYP/6-31G* model steric clashes between the dioxolane and fluorochloro substituents .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for regioselective functionalization .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. For example, excess Pd(PPh₃)₄ (>5 mol%) improves yields but increases palladium residue .

- Byproduct Analysis : LC-MS identifies dimers or dehalogenated byproducts; optimize quenching steps (e.g., rapid cooling to -20°C post-reaction) .

Q. What strategies enhance the compound’s utility in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Modify the dioxolane ring to improve bioavailability (e.g., esterification for controlled release).

- Receptor Docking Studies : Molecular dynamics simulations assess interactions with cytochrome P450 enzymes or G-protein-coupled receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.